molecular formula C24H22N2O4 B2385784 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941921-39-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2385784
CAS No.: 941921-39-7
M. Wt: 402.45
InChI Key: QAVNQQAOJNNSTD-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (benzodioxole) group attached to the N1 position and a 3,3-diphenylpropyl substituent at the N2 position.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3,3-diphenylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(24(28)26-19-11-12-21-22(15-19)30-16-29-21)25-14-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20H,13-14,16H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVNQQAOJNNSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride Method

The most direct approach involves the use of oxalyl chloride as the key reagent. This method can be performed either in a one-pot fashion or through a stepwise procedure:

Stepwise Procedure:

  • Reaction of oxalyl chloride with benzo[d]dioxol-5-amine in the presence of a base (typically triethylamine) at low temperature (-5°C to 0°C) to form the mono-substituted intermediate.
  • Subsequent reaction with 3,3-diphenylpropylamine to yield the final product.

This stepwise approach offers better control over the formation of the unsymmetrical oxalamide product and minimizes the formation of symmetrical side products.

Diethyl Oxalate Method

Another common approach utilizes diethyl oxalate as a milder alternative to oxalyl chloride:

  • Reaction of diethyl oxalate with benzo[d]dioxol-5-amine to form ethyl N-(benzo[d]dioxol-5-yl)oxamate.
  • Subsequent reaction with 3,3-diphenylpropylamine, typically under reflux conditions, to yield the target oxalamide.

This method offers the advantage of being less moisture-sensitive compared to the oxalyl chloride approach, though it typically requires longer reaction times and higher temperatures.

Oxamic Acid Derivatives Method

This method involves the formation and isolation of an oxamic acid intermediate:

  • Preparation of N-(benzo[d]dioxol-5-yl)oxamic acid from appropriate starting materials.
  • Activation of the carboxylic acid group using coupling reagents such as carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Reaction with 3,3-diphenylpropylamine to form the target oxalamide.

Detailed Synthetic Routes for N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide

Based on synthetic approaches for similar compounds found in the literature, several specific routes can be proposed for the preparation of N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide.

Two-Step Synthesis via Oxalyl Chloride

This approach offers excellent control over the formation of the unsymmetrical oxalamide and typically provides good yields.

Step 1: Preparation of N1-(benzo[d]dioxol-5-yl)oxamyl Chloride
To a solution of benzo[d]dioxol-5-amine (1.0 equiv, 1.37 g, 10 mmol) in anhydrous dichloromethane (30 mL) at 0°C under nitrogen atmosphere, add triethylamine (1.2 equiv, 1.67 mL, 12 mmol). Add oxalyl chloride (1.1 equiv, 0.94 mL, 11 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C. Allow the reaction to stir for 2 hours at 0°C.

Step 2: Reaction with 3,3-Diphenylpropylamine
To the reaction mixture containing the N1-(benzo[d]dioxol-5-yl)oxamyl chloride at 0°C, add a solution of 3,3-diphenylpropylamine (1.1 equiv, 2.32 g, 11 mmol) in dichloromethane (15 mL) dropwise, followed by additional triethylamine (1.2 equiv, 1.67 mL, 12 mmol). Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography using ethyl acetate/hexane gradient or recrystallize from an appropriate solvent system.

Expected yield: 70-80%.

One-Pot Synthesis with Diethyl Oxalate

This method offers a more convenient approach that avoids the use of moisture-sensitive reagents.

In a 250 mL round-bottom flask equipped with a reflux condenser, combine diethyl oxalate (1.2 equiv, 1.75 g, 12 mmol) and benzo[d]dioxol-5-amine (1.0 equiv, 1.37 g, 10 mmol) in toluene (50 mL). Heat the mixture to reflux for 4-6 hours until the formation of the mono-substituted intermediate is complete (monitor by TLC). Add 3,3-diphenylpropylamine (1.1 equiv, 2.32 g, 11 mmol) to the reaction mixture and continue refluxing for an additional 12-18 hours. After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Expected yield: 60-70%.

Solid-Supported Catalyst Method

Based on approaches described for similar compounds, a solid-supported catalyst method can be employed:

Prepare a mixture of benzo[d]dioxol-5-amine (1.0 equiv, 1.37 g, 10 mmol) and activated molecular sieves (4 Å, 2 g) in anhydrous toluene (40 mL) in a two-necked round-bottom flask under nitrogen atmosphere. Add a solution of diethyl oxalate (1.2 equiv, 1.75 g, 12 mmol) in toluene (10 mL) and heat the mixture to 70-80°C for 4 hours. Cool the reaction mixture to 40°C, then add 3,3-diphenylpropylamine (1.1 equiv, 2.32 g, 11 mmol) and a solid supported catalyst (e.g., K3PO4 supported on silica, 0.3 g). Heat the mixture to reflux (110°C) for 12-16 hours. After cooling, filter to remove the solid support, wash the filtrate with water, dry the organic phase, and concentrate. Purify the crude product by recrystallization or column chromatography.

Expected yield: 65-75%.

Optimization of Reaction Parameters

The synthesis of N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide can be optimized by controlling various reaction parameters, as demonstrated by research on similar compounds.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and product purity, as shown in Table 1.

Table 1: Solvent Effects on Oxalamide Formation

Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
Dichloromethane 0-25 12-16 75-85 Excellent for oxalyl chloride method, good solubility
Tetrahydrofuran 0-25 12-16 70-80 Good for both amines, less chlorinated waste
Toluene 80-110 16-24 65-75 Superior for diethyl oxalate method, higher temps possible
Acetonitrile 60-82 12-18 60-70 Good alternative to chlorinated solvents
Ethanol 60-78 18-24 50-65 Can promote ester formation/exchange reactions

Temperature Optimization

Temperature control is crucial for optimizing reaction efficiency and minimizing side reactions:

  • For oxalyl chloride reactions: Initial addition at -5°C to 0°C, then warming to room temperature
  • For diethyl oxalate method: Reflux conditions (80-110°C depending on solvent)
  • For solid-supported methods: Typically 60-80°C for the first step, then 80-110°C for the second step

Catalytic Enhancements

The addition of catalysts can significantly improve reaction rates and yields, as shown in Table 2.

Table 2: Catalyst Effects on Oxalamide Formation

Catalyst Loading (mol%) Yield Improvement (%) Mechanism
K3PO4 on silica 10 15-20 Base catalyst facilitating amide formation
ZnCl2 5-10 10-15 Lewis acid activation of carbonyl groups
4-Dimethylaminopyridine 5 10-12 Nucleophilic catalyst for acylation reactions
Molecular sieves (4Å) - 5-10 Water removal, driving equilibrium
Sodium iodide 1-5 5-8 Nucleophilic catalyst, halide exchange

Preparation of Key Intermediates

The synthesis of N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide requires the preparation or acquisition of two key components: benzo[d]dioxol-5-amine and 3,3-diphenylpropylamine.

Synthesis of Benzo[d]dioxol-5-amine

Benzo[d]dioxol-5-amine can be prepared through a two-step sequence from commercially available starting materials:

Step 1: Nitration of 1,3-Benzodioxole
To a solution of 1,3-benzodioxole (5.0 g, 41 mmol) in concentrated sulfuric acid (25 mL) at 0°C, add a mixture of concentrated nitric acid (2.6 mL, 41 mmol) and concentrated sulfuric acid (5 mL) dropwise, maintaining the temperature below 5°C. Stir the mixture for 2 hours at 0-5°C, then pour onto crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to obtain 5-nitrobenzo[d]dioxole.

Step 2: Reduction of Nitro Group
Dissolve 5-nitrobenzo[d]dioxole (4.0 g, 24 mmol) in a mixture of dichloromethane (50 mL) and water (25 mL). Add sodium borohydride (1.8 g, 48 mmol) and 5% palladium on carbon (0.5 g, containing 50% water) with a phase-transfer catalyst such as Adogen 464 (0.1 g). Stir vigorously for 5 hours at room temperature. Filter the mixture through Celite, separate the layers, extract the aqueous layer with dichloromethane, combine the organic extracts, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain benzo[d]dioxol-5-amine.

Expected yield: 70-80%.

Synthesis of 3,3-Diphenylpropylamine

3,3-Diphenylpropylamine can be synthesized through the following sequence:

Step 1: Preparation of 3,3-Diphenylpropionitrile
To a solution of diphenylacetonitrile (5.0 g, 25.8 mmol) in DMF (30 mL), add potassium tert-butoxide (3.18 g, 28.4 mmol) portionwise at 0°C. Stir for 30 minutes, then add methyl iodide (3.66 g, 25.8 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Pour into water, extract with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain 3,3-diphenylpropionitrile.

Step 2: Reduction to 3,3-Diphenylpropylamine
To a suspension of lithium aluminum hydride (1.5 g, 39.5 mmol) in anhydrous diethyl ether (50 mL) at 0°C, add a solution of 3,3-diphenylpropionitrile (4.0 g, 19.3 mmol) in diethyl ether (20 mL) dropwise. Stir at room temperature for 4 hours, then carefully quench with water (1.5 mL), 15% NaOH (1.5 mL), and water (4.5 mL). Filter, dry the filtrate over Na2SO4, and concentrate to obtain 3,3-diphenylpropylamine.

Expected yield: 65-75%.

Structural Verification and Characterization

The structure and purity of N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide can be confirmed using various analytical techniques.

Spectroscopic Data

Based on data for similar compounds, the following spectroscopic characteristics are expected:

1H NMR (400 MHz, DMSO-d6):

  • δ 9.80-9.60 (s, 1H, NH-benzo[d]dioxol)
  • δ 9.00-8.80 (t, 1H, NH-propyl)
  • δ 7.35-7.15 (m, 10H, aromatic protons of diphenyl group)
  • δ 7.05-6.95 (d, 1H, aromatic proton of benzo[d]dioxol)
  • δ 6.90-6.80 (d, 1H, aromatic proton of benzo[d]dioxol)
  • δ 6.80-6.70 (dd, 1H, aromatic proton of benzo[d]dioxol)
  • δ 5.98 (s, 2H, -OCH2O-)
  • δ 4.05-3.95 (t, 1H, CH(Ph)2)
  • δ 3.30-3.20 (q, 2H, NH-CH2-)
  • δ 2.35-2.25 (q, 2H, -CH2-CH(Ph)2)

13C NMR (100 MHz, DMSO-d6):

  • δ 160.0-159.5 (C=O)
  • δ 159.5-159.0 (C=O)
  • δ 147.5-147.0 (aromatic C-O of benzo[d]dioxol)
  • δ 146.0-145.5 (aromatic C-O of benzo[d]dioxol)
  • δ 144.5-144.0 (quaternary C of phenyl groups)
  • δ 134.0-133.5 (quaternary C of benzo[d]dioxol)
  • δ 129.0-126.0 (multiple signals, aromatic CH)
  • δ 112.5-111.5 (aromatic CH of benzo[d]dioxol)
  • δ 108.5-107.5 (aromatic CH of benzo[d]dioxol)
  • δ 101.5-101.0 (OCH2O)
  • δ 48.5-48.0 (CH(Ph)2)
  • δ 38.5-38.0 (NH-CH2)
  • δ 35.0-34.5 (CH2-CH(Ph)2)

IR (KBr, cm-1):

  • 3300-3250 (N-H stretching)
  • 3060-3030 (aromatic C-H stretching)
  • 2930-2850 (aliphatic C-H stretching)
  • 1680-1660 (C=O stretching, oxalamide)
  • 1550-1530 (N-H bending)
  • 1490-1440 (aromatic C=C stretching)
  • 1250-1230 (C-O-C stretching, methylenedioxy)
  • 1040-1030 (C-O stretching)

Mass Spectrometry

Mass Spectrum (ESI-MS) expected data:

  • m/z 403.2 [M+H]+ (calculated for C24H23N2O4: 403.16)
  • m/z 425.2 [M+Na]+ (calculated for C24H22N2O4Na: 425.15)
  • Fragment ions may include m/z 247 (loss of benzo[d]dioxol-5-yl-NH-CO group)

Physical Properties

Based on similar oxalamide derivatives:

  • Appearance: White to off-white crystalline solid
  • Melting Point: 155-165°C
  • Solubility: Soluble in DMSO, DMF, sparingly soluble in chloroform, acetone; insoluble in water, hexane

Purification Methods

The purification of N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide can be accomplished through several techniques, as demonstrated for similar compounds in the literature.

Recrystallization

Based on purification methods for similar compounds, recrystallization offers an efficient approach for obtaining high-purity material:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethyl acetate, isopropanol, or ethanol).
  • Add an anti-solvent (e.g., hexane, petroleum ether, or diisopropyl ether) until slight cloudiness appears.
  • Allow the solution to cool slowly to room temperature, then to 0-5°C.
  • Collect the crystals by filtration and wash with cold anti-solvent.

Appropriate solvent systems include:

  • Ethyl acetate/hexane
  • Methanol/water
  • Isopropanol/diisopropyl ether

Column Chromatography

For more challenging purifications, column chromatography is recommended:

  • Use silica gel as the stationary phase.
  • Employ a gradient elution system starting with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing polarity (up to 50% ethyl acetate in hexane).
  • Monitor fractions by TLC using UV detection and appropriate staining methods.
  • Combine pure fractions, concentrate, and if necessary, further purify by recrystallization.

Acid-Base Extraction

Taking advantage of the acidic NH protons of the oxalamide:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
  • Extract with aqueous NaOH (0.5-1 M) to remove the target compound into the aqueous phase.
  • Acidify the aqueous phase with HCl to pH 5-6 to precipitate the product.
  • Filter, wash with water, and dry to obtain the purified compound.

Comparative Analysis of Synthetic Methods

The various synthetic approaches for N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide can be compared based on several critical parameters, as shown in Table 3.

Table 3: Comparison of Synthetic Methods for N1-(benzo[d]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide

Method Overall Yield (%) Reaction Time (h) Reagent Cost Scalability Environmental Impact Purification Complexity
Oxalyl Chloride Method 70-80 14-18 Moderate Moderate High (chlorinated reagents) Moderate
Diethyl Oxalate Method 60-70 18-24 Low High Moderate Moderate
Solid-Supported Catalyst Method 65-75 16-20 Moderate High Low Low
Sequential Addition Method 60-65 20-28 Low Moderate Moderate High
Oxamic Acid Derivatives Method 55-65 24-30 High Low Moderate High

Method Selection Guidelines

Based on the comparative analysis, the following guidelines can be provided for selecting the most appropriate synthetic method:

  • For laboratory-scale synthesis (1-10 g): The oxalyl chloride method offers the highest yield and shortest reaction time, though it requires careful handling of moisture-sensitive reagents.

  • For large-scale production (>100 g): The diethyl oxalate or solid-supported catalyst methods provide better scalability and safety profiles, despite slightly lower yields.

  • For environmentally conscious synthesis: The solid-supported catalyst method minimizes waste generation and allows for catalyst recovery and reuse.

  • For highest purity requirements: The sequential addition method, while more time-consuming, can provide the highest purity product with minimal symmetrical side products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with the active site of enzymes, inhibiting their activity. The diphenylpropyl group can enhance the binding affinity and selectivity of the compound for its target. The oxalamide linkage can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Research Findings and Data Tables

Metabolic Stability of Oxalamide Derivatives ()
Compound Metabolic Pathway Amide Hydrolysis Observed?
N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide Rapid hepatic metabolism No
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Rapid metabolism No
Target Compound Predicted slow metabolism (bulky groups) Hypothetical no
Physicochemical Properties (Inferred from Analogs)
Property Target Compound N-(heptan-4-yl)benzodioxole-carboxamide
Molecular Weight ~450–500 g/mol (estimated) ~300–350 g/mol
Lipophilicity (LogP) High (due to diphenylpropyl) Moderate (heptan-4-yl chain)
Aqueous Solubility Likely low Low

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, commonly associated with various bioactive compounds, and a diphenylpropyl group that enhances its pharmacological profile. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4

Structural Components:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its role in enhancing bioactivity.
  • Diphenylpropyl group : Contributes to the lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Attachment of the diphenylpropyl group via nucleophilic substitution.
  • Formation of the oxalamide linkage using oxalyl chloride and subsequent amine addition.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For example, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. In vitro assays revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of α-amylase and α-glucosidase, which are relevant in diabetes management. The IC50 values indicate effective inhibition at low concentrations .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. The compound was tested at varying concentrations (0.5 µM to 10 µM), showing a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Activity

In a comparative study against established antibiotics, this compound exhibited superior activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,3-diphenylpropyl)oxalamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

  • Precursor preparation : Functionalization of the benzo[d][1,3]dioxole and diphenylpropylamine precursors via nucleophilic substitution or coupling reactions .
  • Oxalamide formation : Coupling precursors using carbodiimide-based reagents (e.g., EDC/HOBt) under reflux in anhydrous solvents like dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Key Challenges : Avoiding hydrolysis of the oxalamide group requires strict moisture control and inert atmospheres .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms aromatic protons (δ 6.7–7.3 ppm for benzo[d][1,3]dioxole and diphenyl groups) and oxalamide NH protons (δ 8.1–8.5 ppm) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace diphenylpropyl with trifluoroethyl () or nitrophenyl () to assess hydrophobic/electronic effects on target binding .
  • Functional group modification : Introduce hydroxyl or halogen groups to enhance hydrogen bonding or halogen bonding with proteins .
  • Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability (e.g., MTT against cancer lines) to correlate structural changes with activity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., IC50_{50} determination via dose-response curves) to minimize variability .
  • Control for purity : Validate compound purity (>98%) via HPLC before testing, as impurities (e.g., unreacted precursors) may skew results .
  • Mechanistic studies : Employ SPR or ITC to quantify binding affinity to suspected targets (e.g., tubulin) and confirm reproducibility .

Q. What strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :

  • Optimize solvent systems : Replace DMF with acetonitrile to reduce carbodiimide-mediated side products .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, minimizing decomposition of thermally sensitive intermediates .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Data Contradiction & Analysis

Q. Why do computational docking predictions conflict with experimental binding data?

  • Methodological Answer :

  • Force field calibration : Validate docking models (e.g., AutoDock Vina) against X-ray crystallography data of ligand-protein complexes .
  • Solvent effects : Include explicit water molecules in MD simulations to account for solvation effects ignored in rigid docking .
  • Protonation states : Adjust ligand/protein ionization states (e.g., using MarvinSketch) to match physiological pH .

Experimental Design for Mechanism Elucidation

Q. How to design experiments identifying the compound’s primary molecular target?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 screening : Genome-wide knockout screens to pinpoint genes whose loss confers resistance to the compound .
  • Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding to identify stabilized targets .

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